![molecular formula C16H19N3O4S B5399561 N-(2-ETHOXY-5-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE](/img/structure/B5399561.png)
N-(2-ETHOXY-5-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE
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Overview
Description
N-(2-ETHOXY-5-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxy group, a pyridinylmethylsulfonamide moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXY-5-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst.
Introduction of the Pyridinylmethylsulfonamide Moiety: This step involves the reaction of pyridine-2-methanol with a sulfonyl chloride derivative to form the sulfonamide linkage.
Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHOXY-5-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(2-ETHOXY-5-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ETHOXY-5-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The pyridinylmethylsulfonamide moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-METHOXY-5-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE
- N-(2-ETHOXY-5-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE
Uniqueness
N-(2-ETHOXY-5-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group, in particular, can influence its solubility and interaction with biological targets, differentiating it from similar compounds.
Properties
IUPAC Name |
N-[2-ethoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-23-16-8-7-14(10-15(16)19-12(2)20)24(21,22)18-11-13-6-4-5-9-17-13/h4-10,18H,3,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPORRVCOPSWKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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